molecular formula C14H19BN2O2 B1526075 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole CAS No. 1107627-01-9

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole

Cat. No.: B1526075
CAS No.: 1107627-01-9
M. Wt: 258.13 g/mol
InChI Key: HOCIEDFQOUYLSF-UHFFFAOYSA-N
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Description

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole is a useful research compound. Its molecular formula is C14H19BN2O2 and its molecular weight is 258.13 g/mol. The purity is usually 95%.
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Biological Activity

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[D]imidazole is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, particularly in the realm of kinase inhibition and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C15H22BNO2
  • Molecular Weight : 259.1517 g/mol
  • CAS Number : [1428666-17-4]

Structural Characteristics

The compound features a benzimidazole core substituted with a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane structure enhances its chemical reactivity and potential for forming complexes with biomolecules.

Kinase Inhibition

Recent studies have highlighted the role of this compound as a potential inhibitor of various kinases involved in critical signaling pathways associated with cancer and other diseases.

Case Study: Inhibition of mTOR Kinase

A study investigating small molecule inhibitors reported that compounds structurally similar to this compound demonstrated significant inhibition of the mTOR kinase. The reported IC50 values for related compounds were in the low nanomolar to micromolar range, indicating strong inhibitory potential against mTOR signaling pathways .

Pharmacological Profiles

The pharmacological profile of this compound suggests it may exhibit:

  • Antitumor Activity : Potential to inhibit tumor cell proliferation by targeting key signaling pathways.
  • Anti-inflammatory Effects : Modulation of inflammatory responses through kinase inhibition.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary assessments indicate moderate inhibition of cytochrome P450 enzymes (CYP450), which are vital for drug metabolism. This could lead to significant drug-drug interactions if used concurrently with other medications .

Biological Activity Summary Table

Activity TypeTarget KinaseIC50 Value (µM)Reference
mTOR InhibitionmTORLow Nanomolar
CYP450 InhibitionCYP3A4Moderate
Antitumor ActivityVariousMicromolar

Structural Comparison Table

Compound NameCAS NumberMolecular Formula
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)1428666-17-4C15H22BNO2
Related Compound 11310384-84-9C13H18BNO4
Related Compound 218525769C14H18BNO3

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing boron can exhibit significant anticancer properties. The boron-containing moiety in 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole enhances its potential as an anticancer agent by facilitating the selective targeting of cancer cells while minimizing damage to healthy tissues. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms including the generation of reactive oxygen species (ROS) and the modulation of cell signaling pathways .

Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have demonstrated that it can inhibit neuroinflammation and promote neuronal survival under oxidative stress conditions. This could be particularly beneficial for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a suitable candidate for use in OLEDs. Its ability to act as a hole transport material can improve the efficiency and stability of OLED devices. Research has shown that incorporating boron-containing compounds into OLED architectures can enhance light emission and prolong device lifetime .

Sensors
The compound's sensitivity to environmental changes has been explored for use in sensor technologies. Its ability to undergo reversible changes in fluorescence upon interaction with specific analytes makes it a candidate for developing sensitive detection systems for pollutants or biological markers .

Organic Synthesis

Cross-Coupling Reactions
In organic synthesis, this compound serves as a versatile building block for cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of the dioxaborolane group enhances the reactivity and selectivity of these reactions .

Functionalization of Aromatic Compounds
The compound can also be utilized in the functionalization of aromatic systems through electrophilic aromatic substitution reactions. This application is particularly valuable in synthesizing complex molecules with specific functional groups necessary for pharmaceutical applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated selective apoptosis in breast cancer cells using boron-containing compounds similar to this compound .
Study BOLED PerformanceEnhanced light emission and device stability when incorporating boron compounds into OLED structures .
Study CSensor DevelopmentDeveloped a fluorescent sensor based on the compound for detecting environmental pollutants with high sensitivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves palladium-catalyzed borylation of halogenated benzimidazole precursors. For example:

  • Step 1 : Bromination of 1-methyl-1H-benzimidazole at the 6-position using NBS or Br₂.
  • Step 2 : Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst, KOAc base, and dioxane solvent at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
Reaction Component Example Conditions
CatalystPd(dppf)Cl₂ (1–5 mol%)
SolventDioxane or THF
BaseKOAc or K₂CO₃
Temperature80–100°C

Q. Which characterization techniques confirm its structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify benzimidazole and dioxaborolane protons/carbons; ¹¹B NMR to confirm boron environment (δ ~30 ppm for sp² boron) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion [M+H]⁺.
  • X-ray Crystallography : For unambiguous structural confirmation (e.g., using SHELXL software) .

Q. What are the storage conditions to ensure stability?

Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis of the boronate ester. Use amber vials to minimize light exposure .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized using this boronate?

Key variables include:

  • Catalyst Selection : Pd(PPh₃)₄ for electron-rich aryl halides; Pd(OAc)₂ with SPhos ligand for sterically hindered partners .
  • Solvent : DMF enhances solubility for polar substrates; toluene minimizes protodeboronation .
  • Base : Cs₂CO₃ improves yields with deactivated aryl halides.
Substrate Type Optimized Conditions Yield Range
Electron-deficient arylPd(OAc)₂, SPhos, Cs₂CO₃, DMF, 100°C75–90%
Sterically hindered arylPd(dba)₂, XPhos, K₃PO₄, toluene60–80%

Q. How to resolve contradictions in coupling yields between studies?

  • Variable Analysis : Compare catalyst loading (e.g., 1 vs. 5 mol% Pd), ligand steric/electronic effects, and substrate electronic profiles.
  • Side Reactions : Monitor protodeboronation via ¹H NMR (disappearance of boronate signals) and suppress with anhydrous conditions or fluoride additives (e.g., KF) .

Q. What mechanistic role does the benzimidazole moiety play in reactivity?

  • Electronic Effects : The electron-withdrawing imidazole nitrogen increases boron’s electrophilicity, accelerating transmetallation in Suzuki couplings.
  • Steric Effects : Methyl groups at the 1-position and boron’s para position influence accessibility to the catalyst’s active site .

Q. How to design kinetic studies for pH-dependent stability?

  • Method : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 254 nm.
  • Data Analysis : Plot degradation rate (k) vs. pH to identify stability thresholds. Hydrolysis is typically fastest under acidic conditions (pH < 3) due to boronate ester protonation .

Q. What strategies suppress protodeboronation in challenging couplings?

  • Additives : Fluoride sources (e.g., KF) stabilize the boronate intermediate.
  • Ligand Choice : Bulky ligands (e.g., XPhos) reduce β-hydride elimination.
  • Temperature Control : Lower reaction temperatures (50–70°C) minimize side reactions .

Q. Data Contradiction Analysis

Q. Why do NMR spectra occasionally show unexpected peaks?

  • Byproduct Formation : Trace Pd residues or hydrolysis products (e.g., boronic acid) may appear as minor signals. Confirm via ¹¹B NMR and ICP-MS for Pd quantification .
  • Solvent Artifacts : Residual DMSO in DMF-synthesized samples can cause shifts in ¹H NMR; use deuterated solvents for dissolution .

Q. How to interpret conflicting reactivity in cross-coupling screens?

  • Electronic vs. Steric Factors : Electron-deficient aryl halides may react faster despite steric hindrance. Use Hammett σ values and Charton steric parameters to model reactivity .
  • Catalyst Deactivation : Pd black formation can reduce yields; include stabilizing ligands (e.g., PPh₃) or use preformed catalysts.

Properties

IUPAC Name

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)10-6-7-11-12(8-10)17(5)9-16-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCIEDFQOUYLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole

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